Methyl pentadecanoate

Catalog No.
S596113
CAS No.
7132-64-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentadecanoate

CAS Number

7132-64-1

Product Name

Methyl pentadecanoate

IUPAC Name

methyl pentadecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3

InChI Key

XIUXKAZJZFLLDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)OC

Synonyms

Pentadecanoic Acid Methyl Ester; Methyl n-Pentadecanoate

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC

Standard for Fatty Acid Analysis:

  • Gas-Liquid Chromatography (GLC): Methyl pentadecanoate serves as a standard for the quantitative analysis of monoepoxy fatty acid methyl esters (FAMEs) using GLC. This technique allows researchers to measure the concentration of specific fatty acids in biological samples, providing insights into lipid metabolism and physiological processes. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]

Internal Standard for Lipid Extraction:

  • Supercritical Carbon Dioxide (SC-CO2) Extraction: Methyl pentadecanoate acts as an internal standard during the extraction of triglycerides from de-shelled Jatropha curcas L. seeds using SC-CO2. This technique allows researchers to isolate and quantify triacylglycerols, the main component of plant oils, for further analysis in biofuel research or studies on seed characteristics. [Source: Sigma-Aldrich product page for Methyl Pentadecanoate analytical standard, ]

Potential Biological Functions:

  • Plant and Bacterial Metabolite: Research suggests that methyl pentadecanoate is a natural product found in various plants like Astragalus mongholicus, Aristolochia grandiflora, and Astragalus membranaceus, and may also be produced by bacteria. However, its specific biological functions in these organisms remain largely unexplored and require further investigation. [Source: National Institutes of Health, PubChem database entry for Methyl pentadecanoate, ]
  • Origin: Methyl pentadecanoate can be isolated from natural sources like L. wallichi extracts [], but it's uncommon in biological systems [].
  • Significance: Due to its rarity in nature, methyl pentadecanoate finds use as a biomarker or internal standard in scientific research [, ]. It serves as a reference compound for comparison with other fatty acid methyl esters (FAMEs) during analysis techniques like gas chromatography (GC) [].

Molecular Structure Analysis

  • Methyl pentadecanoate has the chemical formula C₁₆H₃₂O₂ [].
  • Its structure consists of a long, linear chain of 15 carbon atoms (pentadecane) attached to a carboxylic acid group (COOH) at one end. The carboxylic acid group is further esterified with a methyl group (CH₃) at the other end [, ].
  • This structure gives it the properties of a long-chain fatty acid with a hydrophobic hydrocarbon chain and a hydrophilic ester group [].

Chemical Reactions Analysis

  • Synthesis: Methyl pentadecanoate can be synthesized through the esterification reaction between pentadecanoic acid and methanol. The reaction involves condensation between the carboxylic acid group of pentadecanoic acid and the hydroxyl group of methanol, with the release of water as a byproduct [].

Physical And Chemical Properties Analysis

  • Melting point: Data on the specific melting point of methyl pentadecanoate is not readily available. However, similar long-chain fatty acid methyl esters typically have melting points around room temperature or slightly above.
  • Boiling point: Similar to the melting point, specific boiling point data is not widely available. However, long-chain fatty acid methyl esters generally have high boiling points due to their strong intermolecular interactions.
  • Solubility: Methyl pentadecanoate is likely more soluble in organic solvents like chloroform or hexane due to the nonpolar hydrocarbon chain. It may have limited solubility in water due to the polar ester group [].

Mechanism of Action (Not Applicable)

Methyl pentadecanoate doesn't have a known biological function and isn't used for its own physiological effects.

  • Specific data on the toxicity of methyl pentadecanoate is limited. However, as with most long-chain fatty acid esters, it's generally considered to have low to moderate toxicity [].
  • Flammability: Methyl pentadecanoate, like other fatty acid esters, is likely flammable due to the presence of the hydrocarbon chain [].

Physical Description

Liquid

XLogP3

7.4

Appearance

Unit:1 gramPurity:99%Physical liquid

Melting Point

18.5 °C

UNII

8K0ZV6FAIZ

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.63e-04 mmHg

Pictograms

Corrosive

Other CAS

68937-84-8
7132-64-1

Wikipedia

Methyl pentadecanoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum refineries
Fatty acids, C12-18, Me esters: ACTIVE
Pentadecanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. C. Skeaff et al. “Dietary-Induced Changes in Fatty Acid Composition of Human Plasma, Platelet, and Erythrocyte Lipids Follow a Similar Time Course”The Journal of Nutrition, vol. 136 pp. 565-569, 20062. A. Smedman et al. “Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors”American Journal of Clinical Nutrition, vol. 69 pp. 22-29, 1999

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